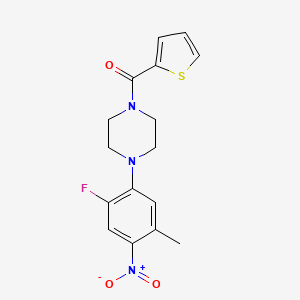![molecular formula C17H15N3O2S B5344784 N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)
N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide, also known as AOTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AOTC is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and an amide group.
Mécanisme D'action
The mechanism of action of N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis and has been implicated in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound has some limitations, including its limited availability and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide research include investigating its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide can be synthesized by a multistep process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, which is then reacted with N-allylglycine to form N-allylthiophene-2-carboxamide. The N-allylthiophene-2-carboxamide is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide has shown potential in scientific research for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has demonstrated anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-10-20(17(21)14-9-6-11-23-14)12-15-18-16(19-22-15)13-7-4-3-5-8-13/h2-9,11H,1,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSJGYZBXZXZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B5344703.png)
![7-(3-chlorophenyl)-4-[3-(ethylthio)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5344708.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344719.png)
![N-(4-methylbenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5344724.png)
![N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5344727.png)

![7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344741.png)

![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5344758.png)



![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)